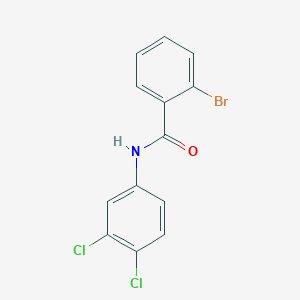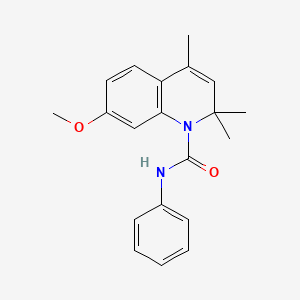![molecular formula C20H27N3O2 B5619758 2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" is a complex organic molecule involving azetidine and pyridine rings, which are significant in medicinal chemistry for their pharmacological properties. Research in this area focuses on synthesizing novel compounds with potential utility in drug discovery and lead optimization programs.
Synthesis Analysis
The synthesis of related azetidine-based compounds involves key steps like cyclization and the use of N-protected intermediates. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the significance of cyclization in creating structurally complex molecules with increased conformational flexibility, a feature that could be relevant to the synthesis of "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" (Feskov et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies, as mentioned by Feskov et al. (2019), play a crucial role in understanding the molecular geometry of synthesized compounds. Such analyses confirm the structural assumptions made during the design phase and provide insights into the molecular size and flexibility, which are crucial for the biological activity of the compounds.
Chemical Reactions and Properties
The chemical reactivity of azetidine-based compounds involves transformations that can be utilized to modify and optimize pharmacological properties. For instance, Roberto and Alper (1989) demonstrated the carbonylation of azetidines catalyzed by cobalt carbonyl, indicating a method for introducing carbonyl groups and expanding the molecular framework of such compounds, which could be applicable to our target molecule (Roberto & Alper, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and can be determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are essential for assessing the compound's suitability for further pharmaceutical development.
Chemical Properties Analysis
Chemical properties, including reactivity under various conditions, stability, and susceptibility to hydrolysis, are pivotal for understanding how the compound interacts with biological systems and its potential as a therapeutic agent. Studies like those conducted by Shi et al. (2000) on the carbon dioxide insertion in reactions involving azetidine derivatives highlight the complex chemistry that such molecules can undergo (Shi et al., 2000).
properties
IUPAC Name |
cyclopentyl-[4-(3-pyridin-2-ylazetidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(15-5-1-2-6-15)22-11-8-16(9-12-22)20(25)23-13-17(14-23)18-7-3-4-10-21-18/h3-4,7,10,15-17H,1-2,5-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQWBQQSBOJRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CC(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
![3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
![9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5619701.png)
![5-{[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5619709.png)
![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)

![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5619722.png)
![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
![9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)
![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)
![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)
